2-AMINOBENZOIC ACID, [RING-14C(U)]
Description
Significance of Aromatic Carboxylic Acids in Biological and Environmental Systems
Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com This structure imparts unique chemical properties that make them vital in various biological and environmental contexts. numberanalytics.com
In biological systems, these acids are involved in numerous metabolic pathways. researchgate.net For instance, 2-aminobenzoic acid, also known as anthranilic acid, is a key intermediate in the biosynthesis of the essential amino acid tryptophan in many organisms. wikipedia.orgeurekaselect.comresearchgate.netsolubilityofthings.com Tryptophan, in turn, is a precursor to the neurotransmitter serotonin. solubilityofthings.com Aromatic carboxylic acids and their derivatives also find use in pharmaceuticals, such as in the synthesis of anti-inflammatory drugs. researchgate.netsolubilityofthings.comvedantu.com
From an environmental perspective, aromatic carboxylic acids play a role in the degradation of various organic compounds. nih.gov However, the esters of aromatic carboxylic acids can pose an environmental challenge due to their resistance to hydrolysis. nih.govresearchgate.net The study of these compounds helps in understanding the fate of pollutants and in developing bioremediation strategies. manufacturingchemist.com The industrial production of many aromatic carboxylic acids involves the oxidation of aromatic alkyl groups, a process that has seen a shift towards using atmospheric oxygen to minimize byproducts. epa.gov
Rationale for Isotopic Labeling with Carbon-14 (B1195169) in Biochemical and Environmental Investigations
Isotopic labeling is a technique used to track the passage of a substance through a system. Carbon-14 (¹⁴C), a radioactive isotope of carbon, is particularly valuable for this purpose in biochemical and environmental research. wikipedia.orgnih.govopenmedscience.com The key reasons for its use include:
Minimal Structural Perturbation: Replacing a stable carbon-12 atom with a carbon-14 atom does not significantly alter the chemical properties of the molecule. openmedscience.com This ensures that the labeled compound behaves almost identically to its non-labeled counterpart in biological and chemical processes. openmedscience.com
Long Half-Life: Carbon-14 has a half-life of approximately 5,730 years, making it suitable for long-term studies that track processes over extended periods. wikipedia.orgnih.govopenmedscience.com
Sensitive Detection: The beta particles emitted during the decay of ¹⁴C can be easily detected, allowing for the precise quantification of the labeled compound even at very low concentrations. selcia.com This sensitivity is crucial for studying metabolic pathways and environmental fate. nih.govmoravek.com
Tracing Metabolic Fates: In biochemistry, ¹⁴C-labeled compounds are instrumental in elucidating metabolic pathways, determining the distribution of a drug in an organism (pharmacokinetics), and assessing its potential toxicity. nih.govopenmedscience.comwuxiapptec.com
Environmental Monitoring: In environmental science, carbon-14 labeling helps track the movement, degradation, and accumulation of pollutants in soil, water, and air. manufacturingchemist.com This information is vital for assessing environmental impact and developing pollution control strategies. manufacturingchemist.com
Historical Context of 2-Aminobenzoic Acid (Anthranilic Acid) as a Research Compound
Anthranilic acid was first isolated in 1841 by Carl Julius Fritzsche from the degradation of the dye indigo. wikipedia.orgacs.org Initially, it was thought to be a vitamin and was referred to as vitamin L₁, but it is now known to be non-essential for human nutrition. wikipedia.org
Over the years, research has revealed the multifaceted nature of anthranilic acid. It is recognized as a crucial intermediate in the biosynthesis of tryptophan and various alkaloids in plants and microorganisms. eurekaselect.comresearchgate.net Its chemical versatility has also made it a valuable starting material in the synthesis of a wide range of compounds, including dyes, pigments, perfumes, and pharmaceuticals. wikipedia.orgresearchgate.netsolubilityofthings.com The study of its chemical reactivity and biological roles has been a continuous area of interest in organic and medicinal chemistry. eurekaselect.comresearchgate.net
Overview of Research Paradigms Utilizing [RING-14C(U)]-Labeled Compounds
The use of compounds uniformly labeled with carbon-14 in the aromatic ring, such as 2-Aminobenzoic Acid, [RING-14C(U)], is a cornerstone of various research paradigms. The "U" in parentheses signifies that the position of the ¹⁴C atoms is uniform throughout the ring.
Table 1: Research Paradigms Utilizing [RING-14C(U)]-Labeled Compounds
| Research Paradigm | Description |
| Metabolic Pathway Elucidation | By introducing a ¹⁴C-labeled precursor into a biological system, researchers can trace the path of the carbon atoms through various metabolic reactions, identifying intermediates and final products. For example, studies have used ¹⁴C-labeled compounds to investigate fatty acid metabolism. nih.govnih.gov |
| Pharmacokinetic Studies (ADME) | In drug development, ¹⁴C-labeled versions of a drug candidate are used to study its Absorption, Distribution, Metabolism, and Excretion (ADME) in test organisms. This provides crucial information about the drug's fate in the body. selcia.comwuxiapptec.com |
| Environmental Fate and Degradation Studies | To understand how a chemical behaves in the environment, its ¹⁴C-labeled form is introduced into controlled ecosystems (e.g., soil or water samples). Scientists can then monitor its degradation, persistence, and potential to accumulate in the food chain. manufacturingchemist.comselcia.com For instance, such studies are used to assess the environmental risk of medicinal products. selcia.com |
| Mechanistic Studies of Chemical Reactions | The position of the ¹⁴C label can provide insights into the mechanisms of chemical reactions. By analyzing the distribution of the label in the products, chemists can deduce the bond-breaking and bond-forming steps of a reaction. researchgate.net |
| Biosynthesis Research | In studies of natural product biosynthesis, ¹⁴C-labeled precursors are fed to organisms (plants, fungi, bacteria) to determine the building blocks and enzymatic steps involved in the creation of complex molecules. rsc.org |
Properties
CAS No. |
104809-47-4 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
149.24 |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of 2 Aminobenzoic Acid, Ring 14c U
Strategies for Carbon-14 (B1195169) Radiolabeling of Aromatic Ring Structures
The introduction of a Carbon-14 (¹⁴C) label into the aromatic ring of a molecule like 2-aminobenzoic acid (anthranilic acid) requires strategic synthetic planning. The choice of method depends on the desired labeling pattern, specific activity, and the complexity of the target molecule.
Uniform labeling, where every carbon atom in the aromatic ring has an equal probability of being ¹⁴C, is particularly valuable for metabolic studies where the complete degradation of the ring is under investigation. selcia.com This approach ensures that even if the ring is cleaved, the radioactive signal is retained in the resulting fragments, allowing for a comprehensive mass balance analysis. openmedscience.comselcia.com
The synthesis of uniformly ring-labeled aromatic compounds often begins with a fundamental ¹⁴C-labeled precursor, such as [¹⁴C]benzene. rsc.org This precursor can be generated through methods like the cyclization and dehydrogenation of smaller, labeled aliphatic chains. Once [U-¹⁴C]benzene is obtained, it can be subjected to a series of chemical reactions, such as nitration, reduction, and carboxylation, to build the desired substituted aromatic compound, in this case, 2-aminobenzoic acid.
Virtually all ¹⁴C-labeled compounds trace their origin back to barium carbonate (Ba[¹⁴C]CO₃), which is produced in nuclear reactors. nih.govwuxiapptec.comacs.org This primary material is the starting point for generating a variety of simple but crucial one-carbon building blocks. nih.govalmacgroup.com
Key ¹⁴C Building Blocks Derived from Ba[¹⁴C]CO₃:
[¹⁴C]Carbon Dioxide ([¹⁴C]CO₂): Liberated from Ba[¹⁴C]CO₃ by treatment with strong acid, [¹⁴C]CO₂ is a versatile reagent for introducing a labeled carboxyl group via reactions like Grignard carboxylation. acs.orgalmacgroup.com
Metal [¹⁴C]Cyanides (e.g., K[¹⁴C]CN): Ba[¹⁴C]CO₃ can be converted to potassium cyanide, a valuable nucleophile for introducing a ¹⁴C atom that can be further elaborated into carboxylic acids or amines. nih.govwuxiapptec.com
[¹⁴C]Acetylene: This two-carbon unit can be used in cyclotrimerization reactions to form labeled aromatic rings. nih.gov
[¹⁴C]Barium Cyanamide (BaN¹⁴CN): Another fundamental precursor for more complex labeled intermediates. nih.govwuxiapptec.com
For 2-Aminobenzoic Acid, [RING-¹⁴C(U)], a synthetic route could involve the construction of the aromatic ring from these basic precursors, ensuring the uniform incorporation of the ¹⁴C label.
While uniform labeling is useful, specific positional labeling is often required for mechanistic and metabolic studies, particularly when trying to understand the transformation of specific parts of a molecule. selcia.comrsc.org The goal is to place the radiolabel in a metabolically stable position on the molecule's core structure to ensure the label is not lost during early metabolic steps. selcia.commoravek.com For aromatic rings, this means selecting a position that is not readily hydroxylated or otherwise modified, which could lead to cleavage and loss of the tracer. openmedscience.com If a molecule contains multiple rings, separate studies with each ring labeled may be necessary to track the fate of different parts of the molecule should cleavage occur. selcia.com
The point at which the radionuclide is introduced into the synthetic sequence defines the labeling strategy.
Late-Stage Labeling: A more modern and efficient strategy focuses on introducing the isotope in the final steps of the synthesis. nih.govresearchgate.net This approach maximizes the incorporation of the expensive ¹⁴C isotope into the final product, reduces waste, and saves time. moravek.com For complex molecules, late-stage labeling is highly preferred. nih.govacs.org Recent advances, such as carbon isotope exchange and novel carboxylation methods using [¹⁴C]CO₂, are expanding the possibilities for late-stage functionalization. nih.govacs.org
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Early-Stage Labeling | Isotope is introduced at or near the beginning of the synthesis. | Utilizes well-established chemical reactions. | Low overall radiochemical yield, high radioactive waste, time-consuming. |
| Late-Stage Labeling | Isotope is introduced in the final or penultimate step. | High efficiency, cost-effective, reduces waste, faster. moravek.com | May require development of novel chemical methods. eurofins.com |
Radiochemical Purity and Stability Assessment Methodologies
Ensuring the purity and stability of a radiolabeled compound is critical for the validity of any study in which it is used.
Radiochemical Purity (RCP): This is the most important quality metric, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. openmedscience.com Regulatory expectations often require RCP values to be above 95%. openmedscience.com Impurities can arise from side reactions during synthesis or from degradation over time. openmedscience.com
Stability: Carbon-14 labeled compounds can degrade through two primary mechanisms:
Chemical Decomposition: Standard degradation due to environmental factors.
Radiolysis: Self-decomposition caused by the energy emitted from the radioactive decay of the ¹⁴C atoms. openmedscience.comalmacgroup.com The beta particles emitted can create free radicals that damage surrounding molecules. almacgroup.com
Several factors influence the stability of a ¹⁴C-labeled compound:
| Factor | Impact on Stability | Mitigation Strategy |
|---|---|---|
| Specific Activity | Higher specific activity increases the rate of radiolysis. almacgroup.com | Isotopic dilution with an unlabeled standard to lower specific activity. almacgroup.com |
| Storage Temperature | Higher temperatures increase the rate of chemical degradation and radiolysis. openmedscience.comalmacgroup.com | Store at low temperatures (-20°C or below). openmedscience.comopenmedscience.com |
| Storage Conditions | Exposure to light, oxygen, and extreme pH can accelerate degradation. openmedscience.comalmacgroup.com | Store protected from light, under an inert atmosphere (e.g., argon). openmedscience.com |
| Chemical Structure | The inherent stability of the molecule and the position of the label affect susceptibility to degradation. almacgroup.com | Choose a chemically and metabolically stable labeling position. moravek.com |
Periodic re-analysis of radiochemical purity is essential to ensure the integrity of the compound throughout its shelf-life. openmedscience.com
Analytical Techniques for Radiolabeled Compound Characterization
A combination of analytical techniques is required to fully characterize a radiolabeled compound like 2-Aminobenzoic Acid, [RING-14C(U)], confirming both its chemical identity and radiochemical purity.
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection: This is the primary and most widely used method for determining radiochemical purity. selcia.comopenmedscience.com The sample is separated by HPLC, and the eluent flows through a UV detector (to determine chemical purity) and then a radiometric detector (e.g., a liquid scintillation flow counter) to quantify the radioactivity associated with each peak. The RCP is calculated by integrating the radio-HPLC trace. selcia.com
Thin-Layer Chromatography (TLC) with Autoradiography: Radio-TLC is another chromatographic technique used to separate the labeled compound from impurities. The distribution of radioactivity on the TLC plate is visualized using autoradiography or a phosphorimager.
Liquid Scintillation Counting (LSC): This is the standard technique for quantifying the total amount of radioactivity in a sample to determine its specific activity (e.g., in millicuries per millimole, mCi/mmol). openmedscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the compound and to determine the position of the label if a stable isotope like ¹³C were used. For ¹⁴C, it is primarily used to confirm the structure of the corresponding unlabeled or ¹³C-labeled analogue.
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its chemical identity.
A comprehensive Certificate of Analysis for a radiolabeled compound will include data from these techniques, specifying its chemical purity, radiochemical purity, and specific activity. selcia.com
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Aminobenzoic Acid, [RING-14C(U)], both ¹H and ¹³C NMR spectroscopy would be employed to confirm the arrangement of protons and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of unlabeled 2-aminobenzoic acid typically exhibits characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic protons appear as a complex multiplet system due to spin-spin coupling. The chemical shifts (δ) are influenced by the electronic effects of the amino and carboxyl groups.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.89 | dd | 8.0, 1.6 |
| H-4 | 7.35 | ddd | 8.4, 7.2, 1.6 |
| H-3 | 6.78 | d | 8.4 |
| H-5 | 6.67 | td | 7.2, 1.0 |
| -NH₂ | 5.5 (broad) | s | - |
| -COOH | 10.5 (broad) | s | - |
| Note: The chemical shifts are typical values and can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the case of 2-Aminobenzoic Acid, [RING-14C(U)], where all six carbons of the benzene (B151609) ring are ¹⁴C, the primary purpose of ¹³C NMR would be to confirm the presence and chemical environment of the carboxyl carbon, as the ¹⁴C atoms themselves are not directly observed in standard ¹³C NMR. However, advanced NMR techniques could potentially detect the ¹⁴C atoms. The expected chemical shifts for the carbon atoms of unlabeled 2-aminobenzoic acid are provided below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| C-2 (C-NH₂) | 151.0 |
| C-4 | 134.5 |
| C-6 | 132.0 |
| C-5 | 117.0 |
| C-3 | 116.5 |
| C-1 (C-COOH) | 111.0 |
| Note: The chemical shifts are typical values and can vary depending on the solvent and concentration. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-Aminobenzoic Acid, [RING-14C(U)], mass spectrometry is crucial for confirming the incorporation of the six ¹⁴C atoms.
The molecular weight of unlabeled 2-aminobenzoic acid (C₇H₇NO₂) is approximately 137.14 g/mol . With the replacement of six ¹²C atoms with ¹⁴C atoms, the molecular weight of the radiolabeled compound is expected to increase by 12 atomic mass units.
| Compound | Formula | Monoisotopic Mass (Da) |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.0477 |
| 2-Aminobenzoic Acid, [RING-¹⁴C(U)] | ¹⁴C₆¹²CH₇NO₂ | 149.0879 |
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the radiolabeled compound, providing definitive evidence of successful isotope incorporation. The fragmentation pattern in the mass spectrum would also be analyzed to ensure it is consistent with the known fragmentation of 2-aminobenzoic acid, further confirming the structure.
Chromatographic Purity Analysis
Ensuring the radiochemical and chemical purity of 2-Aminobenzoic Acid, [RING-14C(U)] is critical for its use in tracer studies. Radio-High-Performance Liquid Chromatography (Radio-HPLC) is the primary technique for this analysis. eag.com
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC combines the separation power of HPLC with the sensitive detection of radioactivity. eag.com This allows for the simultaneous assessment of chemical and radiochemical purity. The sample is injected onto an HPLC column, and the eluent is passed through a UV detector (to detect all chemical components) and then a radioactivity detector (to detect only the ¹⁴C-labeled compounds). eag.com
A typical Radio-HPLC analysis would involve the following:
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of aromatic acids.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation.
Detection:
UV Detector: Monitors the absorbance at a specific wavelength (e.g., 254 nm) to detect 2-aminobenzoic acid and any non-radiolabeled impurities.
Radioactivity Detector: A flow-through scintillation detector or a fraction collector coupled with a liquid scintillation counter is used to measure the ¹⁴C radioactivity in the eluent. eag.com
The results of the Radio-HPLC analysis are presented as two chromatograms: a UV chromatogram and a radiochromatogram.
Purity Assessment:
Chemical Purity: Calculated from the UV chromatogram by comparing the peak area of 2-aminobenzoic acid to the total area of all peaks.
Radiochemical Purity: Determined from the radiochromatogram by comparing the radioactivity of the peak corresponding to 2-Aminobenzoic Acid, [RING-14C(U)] to the total radioactivity detected.
For the compound to be considered pure, the retention times of the major peaks in both the UV and radiochromatograms must match that of a co-injected unlabeled 2-aminobenzoic acid reference standard. The radiochemical purity should typically be ≥98%.
| Parameter | Typical Method and Expected Result |
| Analytical Technique | Radio-High-Performance Liquid Chromatography (Radio-HPLC) |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with aqueous buffer and organic solvent |
| Detection | UV detector and in-line radioactivity detector |
| Chemical Purity | ≥98% (determined by UV chromatogram) |
| Radiochemical Purity | ≥98% (determined by radiochromatogram) |
| Identity Confirmation | Co-elution with an authentic unlabeled standard of 2-aminobenzoic acid |
By employing these spectroscopic and chromatographic techniques, the structural identity, isotopic incorporation, and purity of 2-Aminobenzoic Acid, [RING-14C(U)] can be unequivocally established, ensuring its suitability for use in sensitive tracer applications.
Environmental Fate and Ecotoxicological Research with Ring 14c U 2 Aminobenzoic Acid
Soil and Sediment Interaction Studies
The interaction of [RING-14C(U)]-2-aminobenzoic acid with soil and sediment is a key determinant of its environmental persistence, mobility, and bioavailability. Research in this area focuses on its adsorption to soil particles, the potential for it to leach into groundwater, and its transformation into bound residues.
Adsorption, Desorption, and Leaching Dynamics in Soil Matrices
The mobility of 2-aminobenzoic acid in soil is largely governed by its adsorption and desorption characteristics. Studies using the [¹⁴C]-labeled compound allow for the quantification of these processes. The distribution coefficient (Kd), which describes the ratio of the chemical adsorbed to the soil to the amount in the soil solution, is a key parameter. While specific studies on [RING-14C(U)]-2-aminobenzoic acid are not widely available in the public domain, the principles of its interaction can be inferred from its chemical properties as an amphoteric molecule, containing both an acidic carboxylic group and a basic amino group. The pH of the soil would significantly influence its charge and, therefore, its interaction with soil colloids.
Table 1: Factors Influencing Adsorption, Desorption, and Leaching of 2-Aminobenzoic Acid
| Parameter | Influence on Environmental Behavior |
| Soil pH | Affects the ionization state of the amino and carboxylic acid groups, thereby influencing its attraction to charged soil particles. |
| Organic Matter Content | Provides surfaces for adsorption and can influence microbial activity, which in turn affects degradation. |
| Clay Content and Type | Clay minerals provide charged surfaces for the adsorption of ionized forms of the molecule. |
| Cation Exchange Capacity (CEC) | A higher CEC can lead to greater adsorption of the positively charged form of 2-aminobenzoic acid. |
Formation and Stability of Bound Residues in Environmental Compartments
Bound residues are chemical residues that cannot be extracted from the soil or sediment matrix by conventional methods. The formation of these residues is a significant process in the environmental fate of many organic compounds. Using [RING-14C(U)]-2-aminobenzoic acid, researchers can quantify the amount of the original substance that becomes incorporated into the soil organic matter. This process can reduce the bioavailability and toxicity of the compound but may also lead to its long-term persistence in the environment.
Aquatic System Degradation and Transformation
In aquatic environments, 2-aminobenzoic acid is subject to various degradation and transformation processes. The use of the [¹⁴C]-labeled compound is essential for elucidating these pathways and determining the rates of degradation.
Phototransformation Processes and Kinetics in Water Bodies
Phototransformation, or the degradation of a chemical by light, can be a significant removal mechanism in sunlit surface waters. While specific kinetic data for the phototransformation of [RING-14C(U)]-2-aminobenzoic acid are limited, the aromatic amine structure suggests a potential for direct and indirect photolysis.
Biodegradation in Wastewater and Natural Aquatic Environments
Biodegradation is a primary mechanism for the removal of 2-aminobenzoic acid from aquatic systems. Studies have shown that it can be degraded by various microorganisms under both aerobic and anaerobic conditions.
Under anaerobic conditions, particularly in denitrifying environments, certain bacteria can utilize 2-aminobenzoic acid as a carbon and energy source. nih.govosti.gov Research has identified strains of Pseudomonas that can completely oxidize 2-aminobenzoic acid to carbon dioxide and ammonium (B1175870), with nitrate (B79036) serving as the electron acceptor. nih.govosti.gov The degradation pathway involves the initial formation of 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov This intermediate is further metabolized through a reductive pathway. nih.gov
Table 2: Anaerobic Biodegradation of 2-Aminobenzoic Acid
| Condition | Microorganism | Degradation Products | Key Enzymes |
| Denitrifying | Pseudomonas sp. | Carbon Dioxide, Ammonium | 2-aminobenzoate-CoA ligase, 2-aminobenzoyl-CoA reductase |
Bioremediation Potential and Mechanisms (Non-Human Specific)
The ability of microorganisms to degrade 2-aminobenzoic acid suggests its potential for bioremediation in contaminated environments. The isolation and characterization of bacterial strains capable of its degradation are crucial steps in developing effective bioremediation strategies. The metabolic pathways elucidated through studies, often employing radiolabeled substrates, provide the foundational knowledge for such applications. For instance, the understanding of the anaerobic degradation pathway by denitrifying bacteria opens up possibilities for treating contaminated anoxic environments. nih.govosti.govnih.gov
Analytical Methodologies for Ring 14c U 2 Aminobenzoic Acid and Its Metabolites
Radiometric Detection Techniques for Carbon-14 (B1195169) Tracers
Radiometric detection is the cornerstone of quantitative analysis in studies involving radiolabeled compounds. These methods offer high sensitivity and specificity for the isotope, allowing for the detection of minute quantities of the tracer and its byproducts.
Liquid Scintillation Counting (LSC) is a widely used and highly efficient method for the quantitative analysis of beta-emitting radionuclides like carbon-14. nih.gov The fundamental principle involves dissolving the sample containing the 14C-labeled compound in a liquid scintillation cocktail. This cocktail contains a solvent and fluors (scintillators) that emit light when excited by the beta particles released during the radioactive decay of 14C. The emitted photons are detected by photomultiplier tubes in a liquid scintillation counter, and the resulting electrical pulses are counted. The count rate is directly proportional to the amount of radioactivity in the sample.
LSC is essential for determining the total radioactivity in a sample, such as a biological fluid or tissue extract, before chromatographic separation. It is also used to quantify the radioactivity in fractions collected from chromatographic systems like HPLC. The efficiency of LSC for 14C can be very high, often exceeding 80%. nih.gov However, a phenomenon known as "quenching" (any process that reduces the light output) can affect accuracy. Quenching can be caused by colored substances or chemical impurities in the sample. Modern LSC instruments use methods like the transformed spectral index of the external standard (tSIE) to measure the level of quenching and automatically correct the results. mednexus.orgmednexus.org
Table 1: Key Parameters in Liquid Scintillation Counting for Carbon-14
| Parameter | Description | Typical Values / Considerations for 14C |
|---|---|---|
| Scintillation Cocktail | A mixture of a solvent (e.g., toluene) and scintillators (e.g., PPO, bis-MSB) that converts beta particle energy into light. ezag.com | Toluene-based cocktails are common. For aqueous samples, specialized cocktails like Ultima Gold™ are used. ezag.com |
| Counting Efficiency | The ratio of the measured count rate (counts per minute, CPM) to the actual decay rate (disintegrations per minute, DPM). | Typically >80% for unquenched 14C samples. nih.gov |
| Quenching | Reduction in counting efficiency due to color or chemical impurities in the sample. | Must be corrected for accurate quantification. Methods include tSIE and efficiency-quench curves. mednexus.org |
| Sample Preparation | The goal is to achieve a homogeneous mixture of the sample and the cocktail. revvity.com | Direct addition of liquid samples is common. Solid samples may require solubilization or combustion into 14CO2, which is then trapped and counted. revvity.com |
| Limit of Detection | The lowest amount of radioactivity that can be reliably measured above background levels. | LSC is a highly sensitive technique capable of detecting very low levels of 14C activity. nih.gov |
Radio-High-Performance Liquid Chromatography (Radio-HPLC) combines the powerful separation capabilities of HPLC with the sensitive detection of radioactivity. This technique is indispensable for creating a "metabolite profile," which shows the distribution of radioactivity among the parent compound and its various metabolites. In a typical Radio-HPLC setup, the sample containing [RING-14C(U)]-2-Aminobenzoic Acid and its metabolites is first separated on an HPLC column. The column effluent then passes through a standard HPLC detector (like a UV detector) and subsequently through a radioactivity detector. researchgate.net
The radioactivity detector, often a flow-through scintillation cell, measures the beta emissions from the 14C-labeled analytes as they elute from the column. The output is a radio-chromatogram, which plots radioactivity against retention time. By comparing the radio-chromatogram with the chromatogram from the UV detector, one can identify which peaks contain the radiolabel. This allows for the quantification of the parent compound and each metabolite as a percentage of the total radioactivity injected. nih.gov Radio-HPLC is crucial for determining the radiochemical purity of the initial labeled compound and for detailed metabolite analysis in various biological matrices. iaea.org
Table 2: Example of Radio-HPLC System Configuration
| Component | Specification Example | Purpose |
|---|---|---|
| HPLC Column | Luna C18 (5 µm, 4.6 x 150 mm) researchgate.net | Separation of analytes based on their physicochemical properties. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid in water. nih.gov | To elute the compounds from the column with good resolution. |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of separation and influences peak shape. |
| Primary Detector | UV Detector (e.g., at 254 nm) researchgate.net | Detects UV-absorbing compounds, providing a non-radioactive chromatogram. |
| Radioactivity Detector | Flow scintillation analyzer | Quantifies 14C in the column effluent in real-time. |
Radio-Thin Layer Chromatography (Radio-TLC) is another established method for the analysis of radiolabeled compounds. It is a planar chromatographic technique that is often favored for its simplicity, speed, and cost-effectiveness, particularly for routine quality control and rapid screening of reaction outcomes. nih.gov In Radio-TLC, a small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase and the mobile phase.
After development, the distribution of radioactivity on the dried plate is analyzed using a radio-TLC scanner. ansto.gov.au This instrument moves a radiation detector along the plate, generating a chromatogram that shows the radioactivity as a function of distance from the origin. This allows for the calculation of the Retention factor (Rf) values for the parent compound and impurities, confirming radiochemical identity and purity. While Radio-HPLC generally offers higher resolution, Radio-TLC is often sufficient and preferable for many applications, such as confirming the incorporation of the radionuclide into the target compound. nih.gov
Table 3: Typical Radio-TLC Analysis Parameters
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material on a plate. | Silica Gel 60 F254 plates rsc.org |
| Mobile Phase | A solvent or mixture of solvents that moves up the plate. | Ethyl acetate (B1210297) / Hexane (1:1) |
| Development Time | The time required for the solvent front to travel a sufficient distance. | 10 - 30 minutes nih.gov |
| Detection | A scanner that detects radioactivity along the plate's length. | Radio-TLC scanner with a gas-based or scintillator detector. |
| Analysis | Integration of radioactive peaks to determine the percentage of total activity for each spot. nih.gov | Calculation of radiochemical purity. |
Chromatographic Separation Techniques for Labeled Compounds and Analytes
The separation of 2-aminobenzoic acid and its metabolites from complex biological matrices is a significant analytical challenge, primarily due to the structural similarity between the parent compound and its isomers or metabolites. Effective chromatographic methods are essential to achieve the resolution required for accurate identification and quantification.
Developing a robust HPLC method is critical for analyzing 2-aminobenzoic acid. Reversed-phase HPLC is a commonly employed technique. rsc.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol (B129727). nih.govnih.gov
Method development involves optimizing several parameters to achieve baseline separation of all compounds of interest. Key variables include the choice of stationary phase, the composition and pH of the mobile phase, and the column temperature. For instance, the pH of the mobile phase is particularly important for ionizable compounds like aminobenzoic acids, as it affects their charge state and, consequently, their retention on the column. researchgate.net Detection is often performed using a UV detector, as the aromatic ring in 2-aminobenzoic acid absorbs UV light. sielc.com A new HPLC method was developed for the determination of p-aminobenzoic acid (PABA) and its metabolites in urine using a C18 reversed-phase column with a mobile phase of methanol and ammonium (B1175870) acetate buffer. nih.gov
Table 4: HPLC Method Parameters for Aminobenzoic Acid Analysis
| Parameter | Example Condition | Influence on Separation |
|---|---|---|
| Stationary Phase | C18, 5 µm particle size nih.gov | Provides hydrophobic retention. Different C18 phases can offer different selectivities. |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (pH 4.0) nih.gov | The organic modifier (acetonitrile) controls retention, while the buffer's pH and concentration affect the ionization and peak shape of the analytes. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve the separation of complex mixtures. |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net | Affects analysis time and column efficiency. |
| Detection | UV at 280 nm nih.gov | Wavelength is chosen for maximum absorbance of the target analytes. |
Separating structural isomers, such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, is a particularly difficult task for traditional reversed-phase HPLC because they often have very similar hydrophobicities. sielc.com Mixed-mode chromatography offers a powerful solution to this challenge by utilizing a stationary phase that provides more than one type of interaction with the analytes. helixchrom.com
For aminobenzoic acid isomers, a mixed-mode column combining reversed-phase and cation-exchange mechanisms can be highly effective. helixchrom.com The stationary phase might have both hydrophobic alkyl chains and negatively charged groups (e.g., sulfonic acid). This allows the column to interact with the analytes through both hydrophobic interactions and ionic interactions with the protonated amino group. By carefully controlling the mobile phase pH and ionic strength, the retention of each isomer can be manipulated to achieve a successful separation that would be impossible on a standard C18 column. helixchrom.com For example, three isomers of aminobenzoic acid were successfully separated on a Primesep 100 reversed-phase/cation-exchange column, achieving baseline separation within 10 minutes. sielc.com
Table 5: Example of a Mixed-Mode Chromatography Method for Aminobenzoic Acid Isomers
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Primesep 100 (Mixed-mode reversed-phase/cation-exchange) sielc.com | Provides dual retention mechanisms (hydrophobic and ionic) for enhanced selectivity. |
| Analytes | 2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid sielc.com | Isomers with very similar properties. |
| Mobile Phase | Acetonitrile (ACN), water, and an acid (e.g., formic acid or TFA) | ACN controls hydrophobic retention; the acid controls the ionization of both the analytes and the stationary phase, influencing ionic retention. |
| Detection | UV sielc.com | Suitable for aromatic compounds. |
| Outcome | Baseline separation of all three isomers. sielc.com | Demonstrates the superior selectivity of mixed-mode chromatography for challenging separations. |
Gas Chromatography (GC) for Volatile Metabolites
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. iltusa.comoup.com For non-volatile metabolites of 2-aminobenzoic acid, chemical derivatization is necessary to increase their volatility for GC analysis. colostate.edunih.gov This process involves chemically modifying the analyte to produce a more volatile derivative. gcms.cz
Derivatization:
A common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and amines, is silylation. colostate.edu This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The derivatization of the carboxyl and amino groups in 2-aminobenzoic acid and its metabolites reduces their polarity and increases their volatility, making them amenable to GC analysis. colostate.edu The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com
The Human Metabolome Database provides examples of GC-MS analysis of 2-aminobenzoic acid after derivatization to form both single (1 TMS) and double (2 TMS) trimethylsilyl derivatives. hmdb.ca
Detectors:
Several detectors can be coupled with GC for the analysis of volatile metabolites. The choice of detector depends on the specific requirements of the analysis, such as sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a widely used detector in GC for organic compounds. iltusa.commeasurlabs.com It is sensitive to compounds that can be burned in a hydrogen-air flame, producing ions that generate a measurable current. iltusa.com The FID is known for its reliability and a wide linear range, making it suitable for quantifying a broad spectrum of organic volatile metabolites. oup.com
Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for compounds that can capture electrons, particularly those containing electronegative atoms like halogens. wikipedia.orgscioninstruments.comchromatographyonline.com It uses a radioactive source (typically 63Ni) to emit electrons, creating a standing current. asdlib.org When an electronegative analyte passes through the detector, it captures electrons, causing a decrease in the current, which is measured as the signal. wikipedia.org The ECD can be 10 to 1000 times more sensitive than an FID for certain compounds. wikipedia.org While not directly applicable to all metabolites of 2-aminobenzoic acid, it would be highly effective for any halogenated metabolites that might be formed.
| Detector | Principle of Operation | Selectivity | Sensitivity |
| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen-air flame. iltusa.com | Responds to most organic compounds. measurlabs.com | Good for general purposes, less sensitive than ECD for specific compounds. |
| Electron Capture Detector (ECD) | Measures the decrease in detector current that occurs when electronegative compounds capture electrons emitted from a radioactive source. wikipedia.orgasdlib.org | Highly selective for electronegative compounds (e.g., halogenated compounds). chromatographyonline.commeasurlabs.com | Extremely high for targeted analytes (femtogram levels). wikipedia.org |
Mass Spectrometry (MS) Applications in Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of metabolites. thermoscientific.com When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS provides high sensitivity and selectivity for analyzing complex mixtures. nih.govnih.govtandfonline.com
The use of [RING-14C(U)]-2-Aminobenzoic Acid significantly aids in metabolite identification. The 14C label acts as a unique tag, allowing for the specific detection of all metabolites derived from the parent compound, which is particularly useful in distinguishing them from the complex background matrix of biological samples. researchgate.net This approach helps in constructing a complete mass balance of the administered compound and ensures that no significant metabolites are overlooked. openmedscience.comnih.gov
In a study on the metabolic fate of [14C]-labeled 2- and 4-chlorobenzoic acids in rats, the 14C label was crucial in tracking the elimination of the compounds and identifying glycine (B1666218) conjugation as the major metabolic pathway. nih.gov Similarly, for [RING-14C(U)]-2-Aminobenzoic Acid, the radiolabel facilitates the detection of metabolites by radio-HPLC or by combining LC with high-resolution mass spectrometry (HRMS). researchgate.net
The fragmentation patterns obtained from MS/MS analysis provide structural information about the metabolites. For hydroxybenzoic acid derivatives, common fragmentation patterns include the neutral loss of conjugated sugar moieties and subsequent decarboxylation. researchgate.net By analyzing these fragmentation patterns, the chemical structure of the metabolites can be deduced. researchgate.net
| Analytical Technique | Application in Metabolite Identification | Key Advantages of using [RING-14C(U)] Label |
| LC-MS/MS | Separation, detection, and structural elucidation of metabolites in complex biological matrices. nih.govtandfonline.com | Eliminates matrix interference, allows for rapid probing of target compounds, and aids in the elucidation of metabolite structures through the generation of characteristic ion pairs. researchgate.net |
| Radio-HPLC | Quantification of radiolabeled parent compound and its metabolites. | Provides a highly sensitive method for detection that is both quantitative and qualitative, allowing the fate of the parent and metabolites to be followed. selcia.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for elemental composition determination of unknown metabolites. researchgate.net | The presence of 14C can produce unique ion abundance ratios, which helps to exclude false positives from the matrix. researchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for Carbon Cycling and Pathway Elucidation
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample. nih.gov While often associated with stable isotopes, the principles can be extended to long-lived radioisotopes like 14C, particularly when using Accelerator Mass Spectrometry (AMS), which offers exceptional sensitivity for 14C detection. osti.gov
The use of [RING-14C(U)]-2-Aminobenzoic Acid as a tracer allows for the investigation of its contribution to broader metabolic networks and carbon cycling. manufacturingchemist.com As the labeled compound is metabolized, the 14C atoms can be incorporated into various endogenous molecules and metabolic pools. openmedscience.com By tracking the 14C label, researchers can elucidate the metabolic pathways involved. openmedscience.comnih.govnih.govmssm.edu
For instance, the formation of 14CO2 from a 14C-labeled precursor is a definitive indicator of oxidative metabolism. nih.gov In a study of L-[1-14C]glutamate metabolism, the trapping and quantification of 14CO2 provided a direct measure of the metabolic flux through the alpha-ketoglutarate (B1197944) pathway. nih.gov A similar approach can be applied to [RING-14C(U)]-2-Aminobenzoic Acid to quantify the extent to which the aromatic ring is degraded and enters the central carbon metabolism.
Coupling gas chromatography with combustion and isotope ratio mass spectrometry (GC-C-IRMS) allows for the compound-specific isotope analysis of volatile metabolites. nih.gov This technique can provide detailed information on the flow of 14C from the parent compound into specific metabolic products, offering a dynamic view of the metabolic pathways. researcher.life
| Technique | Principle | Application to [RING-14C(U)]-2-Aminobenzoic Acid |
| Accelerator Mass Spectrometry (AMS) | A highly sensitive method for measuring long-lived radioisotopes like 14C by accelerating ions to high energies and separating them based on mass. osti.gov | Enables tracing of 14C from the parent compound into various metabolites and endogenous pools at very low concentrations. |
| GC-Combustion-IRMS (GC-C-IRMS) | Separates volatile compounds by GC, which are then combusted to CO2, and the 13C/12C or 14C/12C ratio of the CO2 is measured by IRMS. nih.gov | Can determine the 14C enrichment in specific volatile metabolites, providing detailed insights into metabolic pathways. |
| 14CO2 Trapping and Quantification | Measures the production of 14CO2 from the metabolism of a 14C-labeled substrate. nih.gov | Quantifies the extent of oxidative degradation of the aromatic ring of 2-aminobenzoic acid. |
Applications of Ring 14c U 2 Aminobenzoic Acid As a Research Tracer
Tracing Carbon Flow in Biosynthetic Pathways (e.g., Folic Acid, Coenzyme Q, other Aromatic Compounds)
Radioisotope labeling is a fundamental technique for elucidating the intricate steps of biosynthetic pathways. By introducing a 14C-labeled precursor into a biological system, researchers can track the incorporation of the label into downstream metabolites and final products, thereby mapping the flow of carbon atoms.
Folic Acid Pathway: While para-aminobenzoic acid (PABA or 4-aminobenzoic acid) is the direct precursor for the synthesis of folic acid in many microorganisms and plants, [RING-14C(U)]-2-Aminobenzoic acid is a valuable tool for studying the specificity of the enzymes involved. nih.govnih.gov Research can utilize the 14C-labeled ortho isomer to investigate whether it can be mistakenly utilized by the folate synthesis machinery or act as an inhibitor. Such studies are crucial for understanding the molecular basis of substrate recognition in this essential pathway.
Coenzyme Q and Other Aromatic Compounds: The biosynthesis of Coenzyme Q (CoQ) provides a well-documented example of how radiolabeled precursors are used to map a pathway. nih.govnih.gov Studies have employed 14C-labeled compounds like 4-hydroxybenzoate (B8730719) to trace the origin of the CoQ benzenoid ring. nih.govnih.gov Similarly, [RING-14C(U)]-2-Aminobenzoic acid can be used to investigate its potential role as a precursor in the biosynthesis of other aromatic compounds, such as phenazines or quinolones in bacteria, by tracking the distribution of the 14C label in various isolated products.
The table below illustrates how data from tracer studies in biosynthetic pathways might be presented.
| Pathway | Organism | 14C-Labeled Precursor | Labeled Product Detected | Research Finding |
| Folic Acid Synthesis | E. coli | [RING-14C(U)]-4-Aminobenzoic Acid | Dihydropteroate | Confirms PABA as a direct precursor in the folate pathway. nih.gov |
| Coenzyme Q10 Biosynthesis | Rhodospirillum rubrum | [U-14C]-4-hydroxybenzoate | Coenzyme Q10 | Identified 4-hydroxybenzoate as an efficient ring precursor for CoQ10. nih.gov |
| One-Carbon Metabolism | Rat (in vivo) | L-[ring-2-14C]histidine | 14CO2 | Quantified the in vivo carbon flux through the folate-dependent one-carbon pool. nih.gov |
Investigating Substrate Specificity and Enzyme Kinetics in Biochemical Systems
The use of radiolabeled substrates like [RING-14C(U)]-2-Aminobenzoic acid is central to the detailed kinetic analysis of enzyme-catalyzed reactions. These methods allow for the precise measurement of reaction rates and substrate binding, which are essential for understanding enzyme mechanisms. nih.gov
Steady-State Kinetics: In a typical steady-state assay, an enzyme is incubated with varying concentrations of [RING-14C(U)]-2-Aminobenzoic acid. At specific time points, the reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured using a scintillation counter. This data allows for the calculation of key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). nih.gov
Pre-Steady State Kinetics: This tracer is also used in pre-steady state analyses, such as active site titration. This technique determines the concentration of functional enzyme molecules in a preparation. The enzyme is mixed with a saturating concentration of the radiolabeled substrate, and the amount of substrate that becomes tightly bound to the enzyme (as an enzyme-substrate or enzyme-intermediate complex) is quantified. This provides a direct measure of the number of active catalytic sites. nih.gov
The following table provides a hypothetical example of data from a steady-state enzyme kinetics experiment.
| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (pmol/min) |
| 5 | 24.8 |
| 10 | 45.1 |
| 20 | 75.0 |
| 40 | 111.2 |
| 80 | 142.5 |
| 160 | 165.8 |
Monitoring Environmental Bioremediation and Degradation Processes
Understanding the environmental fate of organic pollutants is critical for developing effective bioremediation strategies. [RING-14C(U)]-2-Aminobenzoic acid can be used as a model compound for aromatic amines, which are components of many industrial dyes and pharmaceuticals. Radiolabeling allows researchers to track the compound's degradation pathway in complex environmental samples like soil or water.
In a typical experiment, a microcosm (e.g., a soil slurry or a bacterial culture) is spiked with a known amount of [RING-14C(U)]-2-Aminobenzoic acid. Over time, samples are analyzed to determine the distribution of the 14C label. Techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector can separate the parent compound from its breakdown products (metabolites). The ultimate fate of the carbon ring can be determined by trapping any evolved 14CO2, which signifies complete mineralization of the aromatic ring to carbon dioxide. This provides unambiguous evidence of biodegradation rather than simple adsorption or sequestration. This approach is analogous to studies that have used radiolabeled compounds to track the metabolism and excretion of environmental contaminants in organisms. wikipedia.org
| Time (Days) | % Radioactivity as Parent Compound | % Radioactivity as Metabolites | % Radioactivity as 14CO₂ |
| 0 | 100 | 0 | 0 |
| 7 | 65 | 25 | 10 |
| 14 | 30 | 40 | 30 |
| 28 | 5 | 25 | 70 |
| 56 | <1 | 5 | 94 |
Development and Validation of Non-Human Biological Models for Metabolic Research
Before a new drug or chemical is approved for human use, its metabolic fate must be thoroughly understood. This is often achieved through studies in non-human biological models, such as rats or mice. The use of 14C-labeled compounds is the gold standard for these absorption, distribution, metabolism, and excretion (ADME) studies. bioworld.com
Using [RING-14C(U)]-2-Aminobenzoic acid as a model compound, researchers can administer a precise dose to a laboratory animal and track the radioactivity throughout the body and in excreta. bioworld.com
Absorption and Distribution: Blood samples taken over time reveal how quickly the compound is absorbed into the systemic circulation. After a set period, tissue samples are analyzed to see where the compound and its metabolites accumulate, indicating its distribution. wikipedia.orgbioworld.com
Metabolism and Excretion: By analyzing urine, feces, and bile, researchers can identify the chemical structures of the radiolabeled metabolites. This reveals the metabolic pathways involved (e.g., hydroxylation, conjugation). The total radioactivity recovered in excreta over several days provides a mass balance, showing how completely the compound is eliminated from the body. bioworld.com These studies are essential for validating that the animal model's metabolism is comparable to that expected in humans.
| Tissue/Fluid | Radioactivity Concentration (ng-equivalents/g) | % of Total Radioactivity Excreted |
| Blood | 150.5 | N/A |
| Liver | 850.2 | N/A |
| Kidney | 675.8 | N/A |
| Muscle | 45.1 | N/A |
| Urine (0-72h) | N/A | 65.4 |
| Feces (0-72h) | N/A | 32.1 |
| Total Recovery | N/A | 97.5 |
Studies in Agricultural and Plant Science (e.g., Nutrient Cycling, Plant Metabolite Fate)
In agricultural science, 14C-labeled compounds are invaluable for studying how plants absorb, translocate, and metabolize substances from the environment. [RING-14C(U)]-2-Aminobenzoic acid can be used to model the fate of soil- or foliar-applied nitrogen-containing organic compounds.
Nutrient Cycling and Translocation: By applying the radiolabeled compound to the roots or a single leaf of a plant, researchers can trace its movement. Techniques like autoradiography of the whole plant can visualize the distribution of the 14C label, showing whether the compound is transported via the xylem or phloem to other tissues like developing leaves, stems, or fruits. nih.govresearchgate.net Quantitative analysis involves harvesting different plant parts and measuring their radioactivity to determine the precise allocation of the compound and its metabolites. researchgate.net
Metabolite Fate: The combination of 14C-labeling with advanced analytical techniques like high-resolution mass spectrometry (HRMS) provides a powerful platform for identifying the metabolites of a compound within plant tissues. wayne.edu This approach is crucial for understanding how plants process agrochemicals, natural products, or pollutants. By tracking the 14C label, researchers can isolate and identify novel metabolites even at very low concentrations within the complex plant matrix, revealing pathways of detoxification or assimilation. wayne.edu
| Plant Part | Application Method | % of Total Absorbed 14C | Major Labeled Compound(s) Identified |
| Roots | Root Application | 45 | 2-Aminobenzoic acid, Metabolite A |
| Stem | Root Application | 25 | 2-Aminobenzoic acid |
| Young Leaves | Root Application | 20 | 2-Aminobenzoic acid, Metabolite B |
| Mature Leaves | Foliar Application (to one leaf) | 60 (in treated leaf) | 2-Aminobenzoic acid |
| Fruit | Foliar Application (to one leaf) | 2 | Metabolite B |
Future Directions and Emerging Research Avenues for Ring 14c U 2 Aminobenzoic Acid Studies
Advanced Radiolabeling Technologies for Complex Molecular Structures
The synthesis of radiolabeled compounds like [RING-14C(U)]-2-Aminobenzoic Acid has traditionally involved multi-step processes starting from simple 14C precursors like [14C]barium carbonate. nih.govselcia.com This classical approach can be time-consuming and generate significant radioactive waste. nih.gov However, the field of radiochemistry is rapidly evolving, with a focus on more efficient and versatile labeling strategies.
Late-Stage Radiolabeling: A major advancement is the development of late-stage carbon-14 (B1195169) labeling techniques. nih.gov These methods allow for the introduction of the 14C isotope at or near the final step of a synthetic sequence. This approach is highly advantageous as it reduces the number of radioactive steps, minimizes waste, and allows for the labeling of complex molecules that would be challenging to synthesize from a simple 14C starting material. nih.gov
Carbon Isotope Exchange (CIE): Another promising technology is carbon isotope exchange, where a stable carbon-12 atom in the target molecule is directly swapped for a carbon-14 atom. nih.gov For a molecule like 2-aminobenzoic acid, this could potentially allow for the direct labeling of the aromatic ring without requiring a complete de novo synthesis, representing a paradigm shift in radiolabeling. nih.gov
These advanced technologies will make it easier and more cost-effective to produce specifically labeled isomers of complex aromatic compounds, providing researchers with a more extensive toolkit for detailed metabolic and environmental studies.
Table 1: Comparison of Radiolabeling Technologies
| Technology | Description | Advantages | Challenges |
| Classical Multi-Step Synthesis | Incorporation of 14C at an early stage using simple precursors (e.g., Ba[14C]CO3). | Well-established and reliable. | Time-consuming, high radioactive waste, can be low in overall yield. |
| Late-Stage Labeling | Introduction of 14C in the final steps of the synthesis. | Reduces radioactive waste, faster access to the labeled compound, suitable for complex molecules. | Requires development of new chemical reactions and precursors. |
| Carbon Isotope Exchange (CIE) | Direct replacement of a 12C atom with a 14C atom in the final molecule. | Most direct route, avoids de novo synthesis, minimal waste. | Can result in lower specific activity, requires specific catalysts and conditions. |
Integration with Multi-Omics Approaches in Systems Biology and Metabolic Flux Analysis
The study of metabolism is shifting from the analysis of single pathways to a systems-level understanding of entire metabolic networks. The integration of radiotracer data from compounds like [RING-14C(U)]-2-Aminobenzoic Acid with multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) is a key future direction.
Metabolic Flux Analysis (MFA): Isotopic tracers are central to Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. nih.govcreative-proteomics.com By introducing [RING-14C(U)]-2-Aminobenzoic Acid to a cell culture or organism, researchers can track the incorporation of the 14C label into downstream metabolites. nih.gov This information, when analyzed with high-resolution mass spectrometry or NMR, provides a detailed map of how the compound is processed and which pathways are active. nih.govfrontiersin.org
Systems Biology Integration: Combining MFA data with other 'omics' data provides a more complete picture of cellular regulation. For example, changes in gene expression (transcriptomics) or protein levels (proteomics) can be directly correlated with changes in metabolic fluxes determined by the 14C tracer. This integrated approach allows researchers to understand how genetic or environmental perturbations affect not just gene activity, but the functional output of metabolic networks. nih.gov This is invaluable for identifying metabolic bottlenecks, discovering new enzymatic functions, and understanding disease states where metabolism is dysregulated. amerigoscientific.com
Novel Applications in Environmental Microbiology and Bioremediation Strategies
Aromatic compounds are common environmental pollutants, and understanding their degradation by microorganisms is crucial for developing effective bioremediation strategies. mdpi.comnih.gov [RING-14C(U)]-2-Aminobenzoic Acid serves as an excellent tool for these studies due to the high sensitivity and specificity of radiotracer techniques.
Quantifying Biodegradation: The use of 14C-radiolabeled pollutants is a powerful method to quantify the degradation of organic substrates. oup.com Researchers can introduce [RING-14C(U)]-2-Aminobenzoic Acid into soil or water samples containing microbial communities and measure the evolution of 14CO2. oup.com This provides a direct and unambiguous measure of the mineralization of the aromatic ring, indicating complete breakdown of the pollutant. mdpi.comoup.com This method has been used to assess the bioremediation potential of various microorganisms and to optimize conditions for pollutant removal. nih.gov
Pathway Elucidation in Environmental Microbes: By tracking the 14C label, scientists can identify the metabolic intermediates formed during the degradation of 2-aminobenzoic acid by environmental bacteria. mdpi.comnih.gov This is essential for elucidating the specific catabolic pathways involved and understanding the enzymatic machinery that microorganisms use to break down aromatic compounds. nih.gov This knowledge can be applied to engineer more efficient bioremediation systems or to identify microbial strains with superior degradation capabilities.
Table 2: Research Applications in Environmental Microbiology
| Application Area | Methodology | Key Insights Gained |
| Bioremediation Efficacy | Incubating soil/water samples with [14C]-pollutant and measuring 14CO2 evolution. | Direct quantification of pollutant mineralization rates; assessment of microbial community degradation potential. |
| Bioavailability Studies | Tracking the transfer of 14C from the soil/water matrix into microbial biomass. | Understanding the fraction of a pollutant that is available to microorganisms for degradation. |
| Metabolic Pathway Discovery | Identifying 14C-labeled intermediates in microbial cultures using chromatography and mass spectrometry. | Elucidation of novel catabolic pathways for aromatic compounds; identification of key enzymes. |
Computational Modeling and Isotopic Tracing for Predictive Pathway Analysis
The synergy between experimental isotopic tracing and computational modeling is revolutionizing metabolic research. Instead of merely identifying pathways, this integrated approach aims to predict metabolic behavior under different conditions.
Constraint-Based Modeling: Data from 14C tracing experiments can be used to constrain and validate computational models of metabolism, such as Flux Balance Analysis (FBA). mdpi.com FBA uses the stoichiometry of all known metabolic reactions in an organism to predict the distribution of metabolic fluxes that optimizes a specific biological objective, such as growth. mdpi.com The experimentally determined fluxes from [RING-14C(U)]-2-Aminobenzoic Acid tracing can be compared to the model's predictions, allowing for model refinement and increasing its predictive accuracy.
Predictive Toxicology and Biotechnology: By building and validating these predictive models, researchers can simulate the metabolic fate of novel aromatic compounds without performing extensive experiments. This has significant implications for toxicology, allowing for the early-stage screening of potentially harmful substances. In biotechnology, these models can be used to engineer microorganisms with enhanced capabilities, such as improving the efficiency of a bioremediation pathway or maximizing the production of a valuable biochemical derived from an aromatic precursor. The integration of 14C tracing data is crucial for ensuring these computational models accurately reflect in vivo metabolic reality. frontiersin.orgnih.gov
Q & A
Basic: What methodological approaches are recommended for synthesizing and purifying 2-aminobenzoic acid, [ring-14C(U)], to ensure high radiochemical purity (RCP)?
The synthesis of 2-aminobenzoic acid, [ring-14C(U)], typically involves isotopic labeling at the aromatic ring. A Hofmann rearrangement reaction (using bromine-promoted decarboxylation of phthalimide derivatives in basic media) is a foundational method, adapted for isotopic precursors . Post-synthesis, purification is critical. Thin-layer chromatography (TLC) with silica gel plates can resolve impurities like unreacted precursors or byproducts. For example, TLC analysis in similar syntheses achieved RCP >98% by isolating the target compound from [18F]KF•K2.2.2 impurities . Additional purification via recrystallization (e.g., using water or acetic acid) enhances purity. Confirm structural integrity using H/C NMR and mass spectrometry, as demonstrated in related studies .
Basic: Which analytical techniques are most effective for verifying the purity and identity of 2-aminobenzoic acid, [ring-14C(U)], in isotopic tracer studies?
High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Coresep 100) is optimal for separating isomers and quantifying radiochemical purity. For example, hydrophilic interaction liquid chromatography (HILIC) paired with fluorescence detection resolves zwitterionic aminobenzoic acid isomers by leveraging differences in hydrophobicity and ionic interactions . TLC with autoradiography can semi-quantitatively assess C distribution . Nuclear magnetic resonance (NMR) spectroscopy validates molecular structure, while liquid chromatography-mass spectrometry (LC-MS) confirms isotopic incorporation. Radiometric detectors coupled with HPLC are essential for quantifying C-specific activity .
Advanced: How can researchers optimize HPLC conditions to resolve 2-aminobenzoic acid, [ring-14C(U)], from its structural isomers in complex mixtures?
Optimization requires balancing reversed-phase and cation-exchange mechanisms. For mixed-mode columns (e.g., Coresep 100), use a mobile phase of acetonitrile/water (e.g., 20:80 v/v) with 0.1% formic acid to enhance ion-pairing. Adjusting pH (2.5–3.5) minimizes carboxylate ionization, improving retention and resolution. A flow rate of 0.5 mL/min and column temperature of 25–30°C can achieve baseline separation of 2-, 3-, and 4-aminobenzoic acid isomers within 15 minutes . For C-labeled compounds, couple HPLC with radiometric detection to distinguish isotopic species from non-labeled analogs. Validate method robustness using spiked samples and compare retention times with unlabeled standards .
Advanced: What experimental design considerations are critical when using 2-aminobenzoic acid, [ring-14C(U)], in metabolic pathway tracing or glycan analysis?
In metabolic studies, ensure uniform C labeling across the aromatic ring to avoid skewed tracer distribution. Use scintillation counting for quantifying C incorporation in biological matrices. For glycan analysis, derivatize released N-glycans via reductive amination with 2-aminobenzoic acid (2-AA) to introduce fluorescence tags. Optimize reaction conditions (e.g., 50°C for 2 hours in 30% acetic acid) to maximize labeling efficiency . Post-derivatization, employ HILIC-FLD (hydrophilic interaction chromatography with fluorescence detection) for glycan profiling. Include unlabeled 2-aminobenzoic acid as a negative control to distinguish endogenous background signals .
Advanced: How can researchers address discrepancies in synthesis yield or purity when scaling up 2-aminobenzoic acid, [ring-14C(U)], production?
Scale-up challenges often arise from incomplete precursor conversion or isotopic dilution. Mitigate this by:
- Precursor stoichiometry : Use a 10–20% molar excess of C-labeled precursors to compensate for isotopic scrambling .
- Purification : Implement orthogonal methods (e.g., TLC followed by column chromatography) to remove non-radioactive byproducts .
- Quality control : Validate each batch via LC-MS and radiometric assays. Compare RCP values against small-scale syntheses to identify process deviations .
- Reaction monitoring : Use in-situ NMR or FTIR to track intermediate formation and optimize reaction time/temperature .
Advanced: What are the best practices for handling and storing 2-aminobenzoic acid, [ring-14C(U)], to maintain stability in long-term studies?
Store lyophilized C-labeled compounds at –20°C in amber vials under inert gas (e.g., argon) to prevent radiolysis and oxidation. For solutions, use acidic buffers (pH 3–4) to minimize hydrolysis of the amino group. Regularly assess stability via accelerated degradation studies (e.g., 40°C for 4 weeks) and HPLC analysis. Document specific activity (e.g., μCi/mmol) and decay corrections for longitudinal experiments .
Advanced: How does the incorporation of 14^{14}14C in 2-aminobenzoic acid impact its chemical reactivity compared to non-labeled analogs?
The C isotope effect is negligible in most organic reactions due to its low mass difference from C. However, in kinetic isotope effect (KIE) studies, monitor reaction rates using LC-MS to detect minor deviations. For example, decarboxylation or electrophilic substitution reactions may show <1% rate differences. Always benchmark labeled compounds against non-labeled controls in pilot experiments to confirm equivalent reactivity .
Advanced: What strategies can resolve conflicting data in tracer studies involving 2-aminobenzoic acid, [ring-14C(U)]?
Contradictions often arise from non-uniform isotopic labeling or metabolic interference. To resolve:
- Isotopic profiling : Use high-resolution MS to confirm uniform C distribution in the aromatic ring .
- Pathway inhibition : Apply metabolic inhibitors (e.g., cycloheximide for protein synthesis) to isolate specific tracer pathways.
- Cross-validation : Pair C tracing with C-glucose or N-ammonia to corroborate flux data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
